molecular formula C10H19NO3 B12969487 8-Amino-8-oxooctan-2-yl acetate

8-Amino-8-oxooctan-2-yl acetate

Cat. No.: B12969487
M. Wt: 201.26 g/mol
InChI Key: VNMWTOBGCVPHST-UHFFFAOYSA-N
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Description

8-Amino-8-oxooctan-2-yl acetate is an organic compound with the molecular formula C10H19NO3 It is a derivative of octanamide and features both an amino group and an oxo group on its octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-8-oxooctan-2-yl acetate typically involves the reaction of octanamide derivatives with acetic anhydride. One common method includes the acetylation of 8-amino-8-oxooctanoic acid using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-8-oxooctan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are typical reagents.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

8-Amino-8-oxooctan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-amino-8-oxooctan-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, altering the redox state of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Octanamide: Lacks the amino and oxo groups, making it less reactive.

    8-Amino-8-oxooctanoic acid: Similar structure but lacks the acetate group.

    Acetylated derivatives of other amino acids: Share the acetyl group but differ in the backbone structure.

Uniqueness: 8-Amino-8-oxooctan-2-yl acetate is unique due to the presence of both an amino group and an oxo group on the same carbon chain, along with an acetate group. This combination of functional groups provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(8-amino-8-oxooctan-2-yl) acetate

InChI

InChI=1S/C10H19NO3/c1-8(14-9(2)12)6-4-3-5-7-10(11)13/h8H,3-7H2,1-2H3,(H2,11,13)

InChI Key

VNMWTOBGCVPHST-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)N)OC(=O)C

Origin of Product

United States

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